molecular formula C21H21N5O3 B2548111 2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide CAS No. 941937-04-8

2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide

Cat. No. B2548111
CAS RN: 941937-04-8
M. Wt: 391.431
InChI Key: NLWPDQDUGYDQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an imidazo[2,1-c][1,2,4]triazine ring, which is a type of fused heterocyclic ring containing nitrogen atoms . It also has a p-tolyl group (a methyl-substituted phenyl group), and an acetamide group (derived from acetic acid and an amine).


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazo[2,1-c][1,2,4]triazine ring. This could potentially be achieved through a series of reactions involving precursors containing the necessary carbon and nitrogen atoms . The p-tolyl and acetamide groups could then be introduced through further reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-c][1,2,4]triazine ring would likely make the molecule planar in that region, while the p-tolyl and acetamide groups could add some three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imidazo[2,1-c][1,2,4]triazine ring might participate in reactions with electrophiles or nucleophiles, while the acetamide group could be involved in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would be determined by the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives related to the mentioned compound exhibit significant antimicrobial effects. For instance, novel antimicrobial agents have been synthesized from imidazo[1,5-b][1,2,4]triazin derivatives, demonstrating favorable antimicrobial effects against both bacterial and fungal species. These compounds have been compared with standard drugs such as ciprofloxacin and cotrimazole, highlighting their potential in developing new antimicrobial therapies (Sawant, 2013).

Antifungal and Antibacterial Applications

Further research has involved the synthesis of thiazole derivatives showing considerable antimicrobial activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, Candida species, and various filamentous fungi species (Cankilic & Yurttaş, 2017).

Role in Synthesizing Novel Therapeutic Agents

Additionally, the structure has been utilized in synthesizing novel compounds with potential therapeutic applications. For example, novel benzimidazole derivatives have been prepared, showing promise for antimicrobial and molluscicidal activities. These studies offer insights into the compound's versatility in generating new therapeutic molecules with varied biological activities (Nofal, Fahmy, & Mohamed, 2002).

Synthesis of Antimicrobial Agents

The synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride has also been explored, with these compounds exhibiting excellent broad-spectrum antimicrobial activity against bacterial and fungal cultures. This research underscores the potential of such compounds in antimicrobial drug development (Padalkar et al., 2014).

properties

IUPAC Name

N-methyl-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-15-8-10-17(11-9-15)24-12-13-25-19(28)20(29)26(22-21(24)25)14-18(27)23(2)16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWPDQDUGYDQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.